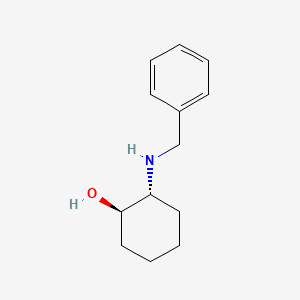

(1R,2R)-2-(benzylamino)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,2R)-2-(benzylamino)cyclohexanol synthesis from cyclohexene oxide

An In-Depth Technical Guide for the Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol from Cyclohexene Oxide

Abstract

This compound is a valuable chiral building block, extensively utilized as a ligand in asymmetric catalysis and as a precursor for pharmaceutically active compounds.[1][2] This guide provides a comprehensive, in-depth technical overview of its synthesis, commencing from the achiral starting material, cyclohexene oxide. The synthetic strategy detailed herein involves a two-stage process: the initial nucleophilic ring-opening of cyclohexene oxide with benzylamine to yield a racemic mixture of trans-2-(benzylamino)cyclohexanol, followed by an efficient chiral resolution to isolate the desired (1R,2R)-enantiomer. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the critical parameters that govern the reaction's success, stereochemical outcome, and overall yield.

Introduction: Significance and Application

Chiral vicinal amino alcohols are a privileged class of compounds in organic synthesis and medicinal chemistry.[3][4] Their unique structural motif, featuring adjacent stereocenters with amino and hydroxyl functionalities, allows them to serve as powerful chiral ligands and auxiliaries. The specific enantiomer, this compound, has been successfully applied as a ligand in asymmetric transfer hydrogenations of ketones and phenyl transfer reactions, yielding products with high enantiomeric excess.[2] The synthesis of this compound in high enantiopurity is therefore a critical objective for laboratories engaged in asymmetric synthesis and drug discovery. This guide presents a robust and reproducible pathway to achieve this goal.

Synthetic Strategy Overview

The synthesis of enantiomerically pure this compound from cyclohexene oxide, a meso compound, necessitates a strategy that introduces chirality. While direct asymmetric synthesis is an option, a more common and highly effective approach involves the synthesis of a racemic intermediate followed by chiral resolution.[5][6] This method is often advantageous due to its operational simplicity and the high enantiomeric purity achievable.[1][2]

The chosen strategy is a two-part process:

-

Racemic Synthesis: Nucleophilic ring-opening of cyclohexene oxide by benzylamine. This reaction proceeds via an SN2 mechanism, yielding the trans-diastereomer as a racemic mixture of (1R,2R) and (1S,2S) enantiomers.

-

Chiral Resolution: Separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent. (R)-(-)-Mandelic acid is an excellent choice for this transformation, as it selectively crystallizes with the (1R,2R)-amino alcohol.[1][2]

The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Mechanistic Principles

Epoxide Ring-Opening with Amines

The reaction between an epoxide and an amine is a classic example of a nucleophilic ring-opening reaction. Epoxides, despite being ethers, are highly reactive due to significant ring strain.[7] The reaction with a nucleophile like benzylamine proceeds via an SN2 mechanism.

Causality:

-

Nucleophilic Attack: The nitrogen atom of benzylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[8]

-

Stereochemistry: The SN2 mechanism dictates that the nucleophile attacks from the side opposite to the C-O bond (anti-attack). In a cyclic system like cyclohexene oxide, this results exclusively in the formation of the trans-diastereomer.[7]

-

Racemic Product: Since cyclohexene oxide is a meso compound with a plane of symmetry, the initial nucleophilic attack is equally probable at either of the two epoxide carbons. Attack at one carbon yields the (1R,2R) enantiomer, while attack at the other yields the (1S,2S) enantiomer, resulting in a 1:1 racemic mixture.

Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a powerful technique to separate enantiomers.[9] It relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).

Causality:

-

Diastereomer Formation: The racemic amino alcohol (a base) is reacted with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid. This acid-base reaction forms two diastereomeric salts: [(1R,2R)-amino alcohol · (R)-acid] and [(1S,2S)-amino alcohol · (R)-acid].

-

Separation by Crystallization: These two diastereomeric salts have different crystal lattice energies and solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor.[1][2]

-

Liberation of Enantiomer: After separating the desired diastereomeric salt by filtration, the pure enantiomer is recovered by neutralization with a base (e.g., NaOH), which deprotonates the amine and the carboxylic acid, breaking the salt linkage.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic trans-2-(benzylamino)cyclohexanol

This protocol describes the nucleophilic ring-opening of cyclohexene oxide.

Table 1: Reagents and Materials for Racemic Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Stoichiometric Ratio |

| Cyclohexene Oxide | 98.14 | 10.0 g (9.8 mL) | 0.102 | 1.0 |

| Benzylamine | 107.15 | 11.4 g (11.6 mL) | 0.106 | 1.05 |

| Deionized Water | 18.02 | 20 mL | - | - |

| Diethyl Ether | 74.12 | ~150 mL for extraction | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g for drying | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene oxide (10.0 g, 0.102 mol) and benzylamine (11.4 g, 0.106 mol). A slight excess of benzylamine ensures complete consumption of the epoxide.

-

Solvent Addition: Add 20 mL of deionized water to the flask. Water serves as an effective, environmentally benign solvent that can also facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.

-

Work-up: Add 50 mL of diethyl ether to the separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.[10]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Product Isolation: The crude product, racemic trans-2-(benzylamino)cyclohexanol, is obtained as a viscous oil or a low-melting solid. The typical yield is in the range of 80-90%. The crude product is of sufficient purity for the subsequent resolution step.

Step 2: Chiral Resolution of (±)-trans-2-(benzylamino)cyclohexanol

This protocol details the separation of the (1R,2R)-enantiomer using (R)-(-)-mandelic acid.[1][2]

Table 2: Reagents and Materials for Chiral Resolution

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |

| Racemic trans-2-(benzylamino)cyclohexanol | 205.30 | 10.0 g | 0.0487 | From Step 1 |

| (R)-(-)-Mandelic Acid | 152.15 | 7.4 g | 0.0487 | 1.0 equivalent |

| Ethanol (95%) | - | ~100 mL | - | Solvent for crystallization |

| Sodium Hydroxide (NaOH), 2 M aqueous solution | 40.00 | ~50 mL for neutralization | - | Prepare from solid NaOH and water |

| Diethyl Ether | 74.12 | ~150 mL for extraction | - |

Procedure:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the racemic amino alcohol (10.0 g, 0.0487 mol) in 50 mL of 95% ethanol. Warm the solution gently on a hot plate to aid dissolution.

-

Salt Formation: In a separate flask, dissolve (R)-(-)-mandelic acid (7.4 g, 0.0487 mol) in 50 mL of 95% ethanol, warming if necessary. Add the mandelic acid solution to the amino alcohol solution with stirring.

-

Crystallization: Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of this compound with (R)-mandelic acid will begin to crystallize. For optimal crystal formation and purity, it is crucial to avoid rapid cooling.

-

Aging: Let the mixture stand at room temperature for 12 hours, then place it in a refrigerator (4 °C) for another 4-6 hours to maximize the yield of the crystalline salt.

-

Isolation of Diastereomeric Salt: Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the soluble (1S,2S) diastereomer.

-

Liberation of the Free Amine: Transfer the filtered salt to a 250 mL separatory funnel. Add 50 mL of 2 M aqueous sodium hydroxide solution and 50 mL of diethyl ether.

-

Extraction: Shake the funnel vigorously until all the solid has dissolved. The mandelic acid will move into the aqueous layer as sodium mandelate, and the free (1R,2R)-amino alcohol will be in the ether layer.

-

Final Work-up: Separate the organic layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the final product.

Purification and Characterization

The product obtained after the resolution step is typically of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Table 3: Characterization Data for this compound

| Property | Expected Value | Reference(s) |

| Appearance | White to off-white solid | [11] |

| Molecular Formula | C₁₃H₁₉NO | [12] |

| Molecular Weight | 205.30 g/mol | [13] |

| Melting Point | 69-72 °C | [14] |

| Optical Rotation [α]D | -45° to -48° (c=1, CHCl₃) (Varies with conditions) | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H), 3.90 (d, 1H), 3.75 (d, 1H), 3.30 (m, 1H), 2.40 (m, 1H), 2.20-1.00 (m, 8H) | - |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 128.4, 128.2, 126.9, 74.8, 62.1, 51.2, 33.5, 31.8, 25.1, 24.5 | - |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Process Parameters and Troubleshooting

| Parameter | Optimal Condition/Choice | Rationale & Potential Issues |

| Racemic Synthesis | ||

| Reagent Stoichiometry | ~1.05 equivalents of benzylamine | A slight excess ensures the complete reaction of cyclohexene oxide. A large excess complicates purification. |

| Reaction Temperature | Reflux (~100 °C in water) | Provides sufficient thermal energy to overcome the activation barrier. Lower temperatures lead to very slow or incomplete reactions. |

| Chiral Resolution | ||

| Resolving Agent | 1.0 equivalent of (R)-(-)-mandelic acid | Using less than one equivalent will result in a lower yield of the resolved salt. An excess offers no benefit and can contaminate the product. |

| Crystallization Solvent | 95% Ethanol | Provides the ideal solubility difference between the two diastereomeric salts. Other solvents may lead to co-precipitation or no crystallization.[1][2] |

| Cooling Rate | Slow cooling to room temperature, followed by refrigeration | Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, reducing the efficiency of the resolution. |

| General | ||

| Purity of Starting Materials | High purity cyclohexene oxide and benzylamine | Impurities in benzylamine (e.g., from oxidation) can lead to side products and interfere with crystallization.[15] |

Conclusion

This guide has outlined a reliable and well-documented two-step synthesis of enantiomerically pure this compound from cyclohexene oxide. The strategy leverages a stereospecific SN2 ring-opening to produce a racemic trans-amino alcohol, which is then efficiently resolved using (R)-(-)-mandelic acid. By carefully controlling the experimental parameters detailed in the protocols, researchers can consistently obtain the target compound in high yield and excellent enantiopurity, ready for application in asymmetric synthesis and further pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. organicreactions.org [organicreactions.org]

- 6. mdpi.com [mdpi.com]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jk-sci.com [jk-sci.com]

- 12. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 13. (1S,2S)-2-(benzylamino)cyclohexanol | C13H19NO | CID 7038923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]

- 15. reddit.com [reddit.com]

Physical and chemical properties of (1R,2R)-2-(benzylamino)cyclohexanol

An In-depth Technical Guide to (1R,2R)-2-(benzylamino)cyclohexanol

Introduction: The Architectural Significance of Chirality in Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental imperative. The biological activity of a molecule is intrinsically tied to its three-dimensional architecture, where subtle differences between enantiomers can lead to profound variations in efficacy and safety.[1][2] this compound has emerged as a key enabling tool in this pursuit. It belongs to the class of compounds known as chiral auxiliaries—stereogenic units that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[3][4]

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core data with mechanistic insights to facilitate its effective application in asymmetric synthesis.

Core Physicochemical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application in the laboratory. These parameters influence everything from reaction setup and solvent choice to purification and storage.

Identity and Structural Data

The compound is structurally defined as a trans-disubstituted cyclohexanol ring, featuring a benzylamino group and a hydroxyl group in a specific (1R,2R) configuration.

References

A Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-(benzylamino)cyclohexanol

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chiral amino alcohol (1R,2R)-2-(benzylamino)cyclohexanol. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its role as a valuable chiral auxiliary and building block in the synthesis of complex molecules. Accurate structural elucidation and confirmation are paramount for its application in enantioselective synthesis. This guide will delve into the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights for researchers, scientists, and drug development professionals.

Introduction: The Importance of Spectroscopic Analysis

This compound is a chiral molecule featuring a cyclohexane ring with hydroxyl and benzylamino substituents in a specific stereochemical arrangement. The precise determination of its structure, including connectivity and stereochemistry, is crucial for its effective use. Spectroscopic methods provide a non-destructive means to probe the molecular structure and confirm the identity and purity of the synthesized compound. Each technique offers unique information: NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The deuterated solvent is used to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard instrument parameters for a 400 or 500 MHz spectrometer would be set, including the spectral width (typically 0-12 ppm), number of scans (e.g., 16 or 32 for good signal-to-noise), and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing: Perform a Fourier transform on the FID, followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

Based on the data for the (1S,2R) isomer and general chemical shift principles, the following table summarizes the expected ¹H NMR signals for this compound in CDCl₃[1].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.8 | doublet of doublets | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.9 | multiplet | 1H | CH-OH |

| ~2.7 | multiplet | 1H | CH-NH |

| ~1.9 | multiplet | 1H | Cyclohexyl proton |

| ~1.6 | multiplet | 3H | Cyclohexyl protons |

| ~1.4 | multiplet | 3H | Cyclohexyl protons |

| ~1.2 | multiplet | 1H | Cyclohexyl proton |

| variable | broad singlet | 2H | -OH and -NH protons |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.2-7.4 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

-

Benzylic Protons (δ ~3.8 ppm): The two protons on the carbon adjacent to the nitrogen and the phenyl group appear as a pair of doublets due to geminal coupling and will be further split by the adjacent CH proton.

-

Carbinol Proton (δ ~3.9 ppm): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet due to coupling with the adjacent protons on the cyclohexane ring.

-

Amino-substituted Proton (δ ~2.7 ppm): The proton on the carbon attached to the benzylamino group will also be a multiplet due to coupling with neighboring protons.

-

Cyclohexyl Protons (δ 1.2-2.0 ppm): The remaining eight protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

-

Labile Protons (-OH and -NH): The signals for the hydroxyl and amine protons are often broad and their chemical shifts can vary depending on concentration, temperature, and solvent. They may not show clear coupling to adjacent protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. Proton-decoupled ¹³C NMR spectra are most common, where each unique carbon atom appears as a single line.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse program is typically used.

-

Data Acquisition: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data

The expected chemical shifts for the carbon atoms in this compound are summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~75 | CH-OH |

| ~62 | CH-NH |

| ~51 | Benzylic CH₂ |

| ~34 | Cyclohexyl CH₂ |

| ~28 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

| ~24 | Cyclohexyl CH₂ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 127-140 ppm): Four signals are expected for the benzene ring: one for the quaternary carbon attached to the benzylic group and three for the protonated aromatic carbons.

-

Oxygenated and Nitrogeneated Carbons (δ 60-80 ppm): The carbon attached to the hydroxyl group (CH-OH) will be significantly downfield shifted, as will the carbon bearing the amino group (CH-NH).

-

Benzylic Carbon (δ ~51 ppm): The methylene carbon of the benzyl group will appear in this region.

-

Aliphatic Carbons (δ 24-35 ppm): The four methylene carbons of the cyclohexane ring will give rise to four distinct signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Acquiring an IR Spectrum

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for acquiring an IR spectrum using ATR.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3400-3300 (medium) | N-H stretch | Secondary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O stretch | Alcohol |

| 1250-1020 | C-N stretch | Amine |

Interpretation of the IR Spectrum

-

O-H and N-H Stretching Region: A broad absorption band centered around 3300 cm⁻¹ is expected due to the O-H stretching of the alcohol, broadened by hydrogen bonding. The N-H stretch of the secondary amine will likely appear as a sharper peak within this broad band or on its shoulder.

-

C-H Stretching Region: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane and benzyl methylene groups will appear just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex but contains valuable information. The characteristic C=C stretching vibrations of the aromatic ring will be present around 1600-1450 cm⁻¹. The C-O stretching of the alcohol and the C-N stretching of the amine will also be found in this region, typically between 1250 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique suitable for this compound:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via the ESI source. The instrument will generate positively charged ions, typically the protonated molecule [M+H]⁺. The mass spectrum is acquired over a suitable m/z range.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₃H₁₉NO. The exact mass can be calculated and is a key piece of data obtained from high-resolution mass spectrometry (HRMS).

| Ion | Calculated m/z |

| [M+H]⁺ | 206.1539 |

| [M+Na]⁺ | 228.1359 |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: In ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 206. This confirms the molecular weight of the compound.

-

Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at higher m/z values.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include the loss of water from the protonated molecule, or cleavage of the benzylic C-N bond.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (alcohol and amine), and mass spectrometry verifies the molecular weight. Together, these techniques provide the necessary evidence to confirm the structure and purity of this important chiral building block, ensuring its suitability for applications in asymmetric synthesis and drug discovery.

References

An In-Depth Technical Guide to (1R,2R)-2-(benzylamino)cyclohexanol: Synthesis, Characterization, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1R,2R)-2-(benzylamino)cyclohexanol, a pivotal chiral amino alcohol in the field of asymmetric synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective utilization in research and drug development.

Core Molecular Attributes

This compound is a chiral compound valued for its role as a precursor and ligand in stereoselective chemical transformations. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 141553-09-5 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| IUPAC Name | (1R,2R)-2-(benzylamino)cyclohexan-1-ol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 69-72 °C |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of the racemic compound, followed by chiral resolution. The purity of the final product is critical for its successful application in asymmetric catalysis, where even minor enantiomeric impurities can significantly impact the stereochemical outcome of a reaction.

Synthesis of Racemic trans-2-(benzylamino)cyclohexanol

The foundational step involves the nucleophilic ring-opening of cyclohexene oxide with benzylamine. This reaction proceeds via a backside attack, predominantly yielding the trans isomer.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene oxide (1.0 eq) and benzylamine (1.1 eq).

-

Reaction Conditions: The reaction can be performed neat or in a suitable solvent such as ethanol or water. Heat the mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any unreacted benzylamine and other water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic trans-2-(benzylamino)cyclohexanol.

Causality Behind Experimental Choices: Using a slight excess of benzylamine ensures the complete consumption of the limiting reagent, cyclohexene oxide. The choice of solvent can influence the reaction rate and work-up efficiency. Refluxing provides the necessary activation energy for the ring-opening to occur at a reasonable rate.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of racemic trans-2-(benzylamino)cyclohexanol.

Chiral Resolution using Di-p-toluoyl-L-tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is achieved through diastereomeric salt formation with a chiral resolving agent. Di-p-toluoyl-L-tartaric acid is an effective resolving agent for this purpose.[3]

Experimental Protocol:

-

Salt Formation: Dissolve the crude racemic trans-2-(benzylamino)cyclohexanol in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of di-p-toluoyl-L-tartaric acid in the same solvent, also with heating.

-

Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (1R,2R)-enantiomer will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the solution becomes basic (pH > 9). This will neutralize the tartaric acid and liberate the free amino alcohol.

-

Extraction and Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Trustworthiness of the Protocol: The success of this resolution is self-validating. The physical properties (melting point and specific rotation) of the resolved product should be sharp and consistent with literature values for the pure enantiomer. The enantiomeric excess (ee) can be quantitatively determined by chiral High-Performance Liquid Chromatography (HPLC).

Purification by Recrystallization

Final purification to obtain a high-purity crystalline solid is achieved through recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for the recrystallization of aminocyclohexanol derivatives is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, methanol) and a less polar anti-solvent in which it is less soluble at room temperature (e.g., hexane, acetone).[4]

-

Dissolution: Dissolve the enantiomerically enriched product in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Crystallization: Slowly add the anti-solvent (e.g., hexane) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the hot primary solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl, benzyl, and hydroxyl/amino protons. The protons on the carbons bearing the hydroxyl and amino groups will appear as multiplets in the range of 2.5-3.5 ppm. The aromatic protons of the benzyl group will typically appear as a multiplet between 7.2 and 7.4 ppm. The methylene protons of the benzyl group will be visible as two distinct doublets (an AB quartet) due to their diastereotopicity, a key indicator of the chiral environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear in the range of 60-80 ppm. The aromatic carbons will be observed between 127 and 140 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the hydroxyl group, with the broadening indicative of hydrogen bonding.[5]

-

N-H Stretch: A weaker absorption band around 3300 cm⁻¹ corresponds to the secondary amine N-H stretch.[5]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the cyclohexane ring, while those just above 3000 cm⁻¹ are from the sp² C-H bonds of the aromatic ring.

-

C-N Stretch: A medium intensity band in the 1250–1020 cm⁻¹ region is indicative of the C-N bond of the aliphatic amine.[5]

-

Aromatic C=C Bending: Characteristic peaks for the benzene ring will be observed in the fingerprint region.

Application in Asymmetric Drug Development: A Case Study

This compound is a highly effective chiral ligand in the asymmetric addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in the synthesis of chiral secondary alcohols, which are valuable intermediates in drug development.[6][7]

Asymmetric Addition of Diethylzinc to Benzaldehyde

Experimental Protocol:

-

Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.05-0.10 eq) in anhydrous toluene.

-

Reaction Initiation: Cool the solution to 0 °C and add a solution of diethylzinc (1.1 M in toluene, 2.2 eq) dropwise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the chiral zinc-aminoalkoxide complex.

-

Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring and Quenching: Allow the reaction to proceed at 0 °C, monitoring its progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting chiral 1-phenyl-1-propanol can be purified by flash column chromatography.

Expected Outcome: This reaction typically proceeds with high yield and excellent enantioselectivity, often exceeding 90% ee in favor of the (R)-1-phenyl-1-propanol.[8]

Mechanistic Insight

The high degree of stereocontrol is attributed to the formation of a well-defined dimeric zinc complex in the transition state. The this compound ligand coordinates to two zinc atoms, creating a rigid chiral pocket. The aldehyde then coordinates to one of the zinc centers in a sterically favored orientation, leading to the preferential attack of the ethyl group from one face of the carbonyl.

Diagram of the Catalytic Cycle:

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.

Conclusion

This compound stands as a testament to the power of chiral auxiliaries and ligands in modern organic synthesis. Its straightforward preparation, robust purification protocols, and exceptional performance in asymmetric catalysis make it an invaluable tool for researchers and professionals dedicated to the development of enantiomerically pure pharmaceuticals. The detailed methodologies and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize this versatile chiral building block in their synthetic endeavors.

References

- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Emergence of a Stereoselective Workhorse: A Technical Guide to (1R,2R)-2-(benzylamino)cyclohexanol

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of (1R,2R)-2-(benzylamino)cyclohexanol, a cornerstone chiral ligand in asymmetric synthesis. We will delve into the foundational principles of β-amino alcohol catalysis, tracing its development and exploring the pivotal role this specific ligand has played in the enantioselective addition of organozinc reagents to aldehydes. This guide will offer in-depth mechanistic insights, detailed experimental protocols for the synthesis of the ligand and its application in a benchmark reaction, and a summary of its performance across a range of substrates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile chiral ligand in their synthetic endeavors.

Introduction: The Quest for Chirality and the Rise of β-Amino Alcohols

The selective synthesis of a single enantiomer of a chiral molecule is a paramount challenge in modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of drug design and development. In this context, asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product, has emerged as an elegant and efficient solution.

Among the various classes of chiral catalysts, β-amino alcohols have proven to be exceptionally effective and versatile. Their utility stems from their ability to form well-defined chelated metal complexes, creating a rigid chiral environment that dictates the facial selectivity of a substrate's approach. The pioneering work of Noyori and Soai in the 1980s and 1990s laid the groundwork for the widespread adoption of these ligands, particularly in the highly valuable carbon-carbon bond-forming reaction of adding organozinc reagents to aldehydes.[1] This reaction provides a direct route to chiral secondary alcohols, which are ubiquitous structural motifs in natural products and pharmaceutical agents.

Within this important class of ligands, this compound has distinguished itself as a reliable and highly effective chiral inductor. Its rigid cyclohexane backbone, coupled with the stereodirecting influence of the amino and alcohol functionalities, and the steric and electronic contributions of the N-benzyl group, make it a powerful tool for achieving high levels of enantioselectivity.

The Genesis of a Ligand: Synthesis of this compound

The synthesis of this compound is a straightforward process that begins with the commercially available and enantiopure (1R,2R)-2-aminocyclohexanol. The key transformation is the selective N-benzylation of the primary amine in the presence of the secondary alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

-

(1R,2R)-2-Aminocyclohexanol (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask, add (1R,2R)-2-aminocyclohexanol (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

Add benzyl bromide (1.1 equiv) to the reaction mixture dropwise.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a white solid.

Mechanism of Asymmetric Induction: The Noyori Transition State Model

The remarkable enantioselectivity achieved with this compound in the addition of diethylzinc to aldehydes can be rationalized by the widely accepted Noyori transition state model. This model proposes the formation of a dimeric zinc complex bridged by the amino alcohol ligand.

Key Features of the Mechanism:

-

Formation of the Catalyst: In the presence of diethylzinc, the chiral amino alcohol is deprotonated to form a zinc alkoxide. This species then dimerizes to form the active catalyst, a dinuclear zinc complex.

-

Coordination of the Aldehyde: The aldehyde substrate coordinates to one of the zinc centers in the dimeric complex. The lone pairs of the aldehyde's carbonyl oxygen can coordinate in a syn or anti fashion with respect to the aldehyde's substituent.

-

Transition State Assembly: The chiral ligand creates a sterically defined pocket around the coordinated aldehyde. The bulky N-benzyl group and the rigid cyclohexane backbone effectively block one face of the aldehyde's carbonyl group.

-

Enantioselective Alkyl Transfer: The ethyl group from the other zinc center is then transferred to the unhindered face of the aldehyde, leading to the formation of the chiral secondary alcohol with a specific stereochemistry. Steric repulsion between the aldehyde's substituent and the chiral ligand disfavors the transition state leading to the minor enantiomer.

The N-benzyl group plays a crucial role in this model. Its steric bulk enhances the facial discrimination of the aldehyde, leading to higher enantioselectivity compared to ligands with smaller N-substituents. Furthermore, potential π-π stacking interactions between the benzyl group and an aromatic aldehyde substrate can further stabilize the favored transition state.

Application in Asymmetric Synthesis: The Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is the benchmark reaction for evaluating the efficacy of chiral β-amino alcohol ligands. This compound has consistently demonstrated excellent performance in this transformation.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

This compound (2 mol%)

-

Benzaldehyde (1.0 equiv)

-

Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add a solution of this compound (0.02 equiv) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.0 equiv) to the solution via syringe. A white precipitate may form.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzaldehyde (1.0 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield (R)-1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance and Substrate Scope

This compound has been successfully employed for the enantioselective ethylation of a wide variety of aromatic and aliphatic aldehydes, consistently affording high yields and excellent enantiomeric excesses.

| Aldehyde | Product | Yield (%) | ee (%) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |

| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |

| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 92 |

| Cyclohexanecarboxaldehyde | (R)-Cyclohexyl(ethyl)methanol | 88 | 90 |

| Heptanal | (R)-Nonan-3-ol | 82 | 94 |

Note: Yields and ee values are representative and may vary depending on specific reaction conditions.

Conclusion and Future Outlook

This compound has firmly established itself as a privileged chiral ligand in the field of asymmetric synthesis. Its straightforward preparation, robustness, and ability to induce high levels of enantioselectivity in the addition of organozinc reagents to aldehydes have made it an invaluable tool for synthetic chemists. The foundational principles of its catalytic activity, elucidated through mechanistic studies, have paved the way for the rational design of new and even more effective chiral ligands. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the legacy and continued application of this compound are assured. Future research may focus on the immobilization of this ligand on solid supports for easier catalyst recovery and recycling, as well as its application in a broader range of asymmetric transformations.

References

The Architect of Chirality: A Technical Guide to the Mechanism of (1R,2R)-2-(benzylamino)cyclohexanol in Asymmetric Synthesis

Abstract

(1R,2R)-2-(benzylamino)cyclohexanol stands as a cornerstone chiral ligand in the field of asymmetric synthesis, particularly renowned for its efficacy in the enantioselective addition of organozinc reagents to aldehydes. This technical guide elucidates the core mechanistic principles governing its action. We will dissect the formation of the active catalytic species, explore the intricacies of the transition state assembly that dictates enantioselectivity, and provide a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of how this catalyst translates chiral information into specific, predictable synthetic outcomes.

Introduction: The Significance of Chiral Amino Alcohols

The synthesis of enantiomerically pure compounds is a paramount challenge in modern organic chemistry and drug development, as the stereochemistry of a molecule is often critical to its biological activity.[1][2] Chiral 1,2-amino alcohols, a class to which this compound belongs, are powerful tools for achieving this control.[3][4] They serve as versatile chiral ligands that coordinate to a metal center, creating a defined, asymmetric environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.[3][4]

The focus of this guide, this compound, has proven exceptionally effective in catalyzing the addition of dialkylzinc reagents to a wide array of aldehydes, a key carbon-carbon bond-forming reaction that generates valuable chiral secondary alcohols.[5][6] Understanding its mechanism of action is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting outcomes for new substrates, and designing next-generation catalysts.

Formation of the Active Catalytic Species: A Tale of Two Zincs

The journey from pre-catalyst to the active species is the critical first step of the catalytic cycle. This compound, in its free form, is a pre-catalyst. The true catalyst is formed in situ upon reaction with the dialkylzinc reagent (e.g., diethylzinc, Et₂Zn).

Experimental and mechanistic studies strongly support a model where the active catalyst is a dimeric zinc complex. The formation proceeds as follows:

-

Initial Reaction: The acidic proton of the hydroxyl group on the amino alcohol reacts with one equivalent of diethylzinc, releasing ethane gas and forming a zinc alkoxide. A second equivalent of diethylzinc coordinates to the nitrogen atom.

-

Dimerization: This monomeric zinc complex is not the final active species. It rapidly dimerizes to form a more thermodynamically stable, bridged structure. This dimer features a four-membered Zn-O-Zn-O core.

This dimerization is a crucial aspect of the catalyst's function. It creates a rigid, well-defined chiral pocket around the catalytically active zinc centers, which is essential for high enantioselectivity.

Caption: Formation of the active dimeric zinc catalyst.

The Core Mechanism: Orchestrating the Enantioselective Transition State

The high enantioselectivity observed in these reactions is dictated by the geometry of the transition state. The widely accepted model, pioneered by Noyori and others, involves the coordination of the aldehyde to one of the zinc atoms in the dimeric catalyst, followed by the transfer of an alkyl group from the other zinc atom.[7]

Here is a breakdown of the key events and interactions within the transition state:

-

Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms of the dimeric complex through its carbonyl oxygen. This coordination activates the aldehyde, making its carbonyl carbon more electrophilic.

-

Transition State Assembly: The complex adopts a chair-like, six-membered ring transition state. This ring consists of the aldehyde's carbonyl carbon and oxygen, the two zinc atoms, the bridging oxygen from one of the amino alcohol ligands, and the transferring alkyl group.

-

Stereochemical Control: The key to enantioselectivity lies in the steric interactions between the aldehyde's substituents (the R-group and the hydrogen) and the chiral ligand framework.

-

Favorable Approach: To minimize steric clash, the aldehyde orients itself so that its smaller substituent (hydrogen) points toward the bulky benzyl group of the ligand. This leaves the larger R-group pointing away from the ligand.

-

Disfavored Approach: If the aldehyde were to coordinate with the opposite face, the larger R-group would experience a severe steric repulsion with the ligand's framework, making this transition state significantly higher in energy.

-

-

Alkyl Transfer: The ethyl group is delivered from the second zinc atom to only one face of the activated aldehyde (the Re-face in the case of benzaldehyde with the (1R,2R)-ligand), leading to the formation of the (S)-alcohol product with high enantiomeric excess.

Caption: Logical model of the enantioselective transition state.

Practical Application & Substrate Scope

The utility of a catalyst is ultimately measured by its performance in the laboratory. The this compound system is highly effective for a range of substrates.

Data Presentation: Catalyst Performance

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes, demonstrating the broad applicability and high efficiency of the catalyst system.

| Aldehyde Substrate | Product | Typical Yield (%) | Typical e.e. (%) (Configuration) |

| Benzaldehyde | 1-Phenyl-1-propanol | >95 | >98 (S) |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | >98 (S) |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >97 (S) |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | >95 | >98 (S) |

| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >90 | >96 (S) |

| Hexanal | Octan-3-ol | >85 | >95 (S) |

Note: Yields and enantiomeric excess (e.e.) are representative and can vary with specific reaction conditions.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol provides a detailed, field-proven methodology for a benchmark reaction.

Safety Precaution: Organozinc reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be rigorously flame-dried or oven-dried before use.

Materials:

-

This compound (2 mol%)

-

Benzaldehyde (1.0 eq)

-

Diethylzinc (1.0 M solution in hexanes, 2.0 eq)

-

Anhydrous Toluene (as solvent)

-

Saturated aqueous NH₄Cl solution (for quenching)

-

Diethyl ether

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 eq) and anhydrous toluene.

-

Addition of Diethylzinc: Cool the flask to 0 °C in an ice bath. Slowly add diethylzinc solution (2.0 eq) dropwise via syringe. A white precipitate may form. Stir the mixture at 0 °C for 20 minutes to ensure the complete formation of the active catalyst.

-

Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the catalyst mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Ethane gas will be evolved.

-

Workup: Allow the mixture to warm to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.

-

Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Conclusion

The efficacy of this compound as a chiral ligand stems from its ability to form a well-defined, rigid dimeric zinc complex. This active catalyst orchestrates a highly organized, six-membered transition state that leverages steric hindrance to direct the facial attack of an incoming aldehyde. The larger substituent of the aldehyde is forced away from the ligand's bulky framework, allowing the nucleophilic alkyl group to be delivered to a single, predictable face. This mechanistic understanding not only explains the high enantioselectivities observed but also provides a rational basis for the design of future asymmetric catalysts for critical bond-forming reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 6. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: A Proactive Approach to Safety with (1R,2R)-2-(benzylamino)cyclohexanol

An In-depth Technical Guide to the Health and Safety of (1R,2R)-2-(benzylamino)cyclohexanol

This compound (CAS No. 141553-09-5) is a chiral chemical intermediate of interest in synthetic chemistry and drug development.[1][2] As with many specialized reagents used in research and development, comprehensive toxicological and safety data are not always available. This guide is designed for researchers, scientists, and drug development professionals to navigate the safe handling, storage, and disposal of this compound. The central thesis of this document is to proceed with a high degree of caution. In the absence of complete data, we must operate under the assumption of potential hazards, implementing robust safety protocols to mitigate risks effectively. This document synthesizes available information from various safety data sheets (SDS) and chemical databases to provide a framework for responsible laboratory practice.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safety is understanding the basic properties of the substance. While experimental data for many physical properties of this compound are limited, we can compile known identifiers and computed values to build a profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,2R)-2-(benzylamino)cyclohexan-1-ol | J&K Scientific[1] |

| CAS Number | 141553-09-5 | J&K Scientific[1] |

| Molecular Formula | C₁₃H₁₉NO | ChemicalBook, PubChem[3][4] |

| Molecular Weight | 205.30 g/mol | ChemicalBook, PubChem[3][4] |

| Appearance | Solid (Assumed, based on related compounds) | Thermo Fisher Scientific[5] |

| Melting Point | No data available | Lookchem[6] |

| Boiling Point | No data available | Lookchem[6] |

| Flash Point | No data available | Lookchem[6] |

| Solubility | No data available | - |

Note: The absence of experimental data for key physical hazards like flash point necessitates handling this compound away from ignition sources.

Section 2: Hazard Identification and Risk Assessment

A critical challenge in assessing the risk of this compound is the lack of specific GHS (Globally Harmonized System) classification and toxicological data in most available safety data sheets.[3][6][7] However, an SDS for the closely related stereoisomer, trans-2-Benzylamino-1-cyclohexanol (CAS No. 40571-86-6), provides a valuable, albeit presumptive, hazard profile.[5] It is prudent to adopt these classifications as a minimum safety standard.

Presumptive GHS Classification:

-

Pictogram:

-

Signal Word: Warning [5]

-

Hazard Statements:

2.1. Toxicological Data Gaps: The Core of the Hazard

The most significant finding for any researcher is the near-complete absence of empirical toxicological data.[6][7] Safety data sheets consistently report "no data available" for the following critical endpoints:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Germ Cell Mutagenicity

-

Carcinogenicity

-

Reproductive Toxicity

-

Specific Target Organ Toxicity (Single and Repeated Exposure)

Expert Insight: This lack of data is not an indication of safety. For novel or specialized compounds, the absence of evidence is not evidence of absence of harm. Therefore, all handling protocols must be designed to prevent any direct exposure. The primary risks, based on the presumptive classification, are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.

Section 3: Safe Handling and Exposure Control

Given the identified risks, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

3.1. Engineering Controls

All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood or other suitable ventilated enclosure.[6][8] This is the primary barrier to preventing inhalation exposure. Workstations should be equipped with readily accessible eyewash stations and safety showers.[9]

3.2. Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. The following must be worn at all times when handling the compound.

-

Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[9]

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contamination is suspected.[3]

-

Respiratory Protection: While engineering controls are primary, a NIOSH/MSHA-approved respirator may be required if dust generation is unavoidable or if ventilation is inadequate.[10]

References

- 1. jk-sci.com [jk-sci.com]

- 2. cphi-online.com [cphi-online.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (1S,2S)-2-(benzylamino)cyclohexanol | C13H19NO | CID 7038923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. (1R, 2R)-2-Benzylamino-1-cyclohexanol Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. (1R, 2R)-2-Benzylamino-1-cyclohexanol - Safety Data Sheet [chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of (1R,2R)-2-(benzylamino)cyclohexanol: An Experimental Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(benzylamino)cyclohexanol is a pivotal chiral auxiliary and building block in asymmetric synthesis, yet a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This technical guide addresses this critical knowledge gap, not by presenting pre-existing data, but by providing a robust framework for its systematic experimental determination. This document outlines the theoretical principles governing the solubility of this compound, presents detailed, step-by-step protocols for both qualitative and quantitative solubility assessment, and offers templates for data organization. By equipping researchers with the necessary theoretical grounding and validated methodologies, this guide aims to standardize the determination of the solubility profile of this compound, a crucial parameter for its effective use in reaction engineering, purification, and formulation development.

Introduction: The Need for a Standardized Solubility Profile

This compound is a well-established chiral ligand and resolving agent, instrumental in the stereoselective synthesis of pharmaceuticals and fine chemicals.[1][2] Its efficacy in these applications is intrinsically linked to its behavior in solution. Parameters such as reaction kinetics, crystallization yields, and ease of purification are all heavily dependent on the compound's solubility in the chosen solvent system.[3]

Despite its widespread use, a systematic and publicly available solubility profile is lacking. This deficiency forces researchers to undertake redundant, often non-standardized, solubility trials. A comprehensive understanding of its solubility across a range of common organic solvents is essential for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants remain in the solution phase.

-

Process Scale-Up: Predicting solvent volumes and handling characteristics for industrial applications.

-

Purification Strategy: Designing efficient crystallization and chromatographic purification methods.[4]

-

Formulation Development: Creating stable solutions for various applications.

This guide provides the necessary protocols to generate this crucial data in a reliable and reproducible manner.

Theoretical Considerations: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment based on the molecular structure of this compound can provide valuable predictions. The fundamental principle of "like dissolves like" is the primary tool for this analysis.[5]

Molecular Structure and Properties:

-

Molecular Formula: C₁₃H₁₉NO[6]

-

Molecular Weight: 205.30 g/mol [6]

-

Key Functional Groups:

-

Secondary Amine (-NH-): Capable of acting as both a hydrogen bond donor and acceptor. It also introduces a basic character to the molecule.

-

Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor, contributing significant polarity.

-

Cyclohexyl Ring: A non-polar, aliphatic backbone.

-

Benzyl Group: A bulky, non-polar aromatic moiety.

-

The presence of both polar (amine, hydroxyl) and non-polar (cyclohexyl, benzyl) regions makes this compound an amphiphilic molecule. Its solubility will be a balance between these competing characteristics.

Predicted Solubility Trends:

-

High Solubility Expected in:

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol should be effective solvents due to their ability to engage in hydrogen bonding with both the amine and hydroxyl groups.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are likely to be good solvents.

-

-

Moderate Solubility Expected in:

-

Ethers: Diethyl ether and Tetrahydrofuran (THF) may show moderate solvating power.

-

Chlorinated Solvents: Dichloromethane and chloroform could be effective due to dipole-dipole interactions.

-

Ketones: Acetone may provide moderate solubility.

-

-

Low to Insoluble Expected in:

-

Non-polar Aliphatic Solvents: Hexane, heptane, and cyclohexane are unlikely to be effective solvents due to the compound's significant polarity.

-

-

Aqueous Solubility:

Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]

-

Avoid inhalation of dust or vapors and contact with skin and eyes.[10]

-

In case of contact, wash the affected area thoroughly with soap and water.[11]

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended: an initial qualitative screening followed by a rigorous quantitative analysis for promising solvents.

Protocol for Qualitative Solubility Screening

This rapid method provides a preliminary assessment of solubility in a broad range of solvents.

Methodology:

-

Dispense approximately 10-20 mg of this compound into a series of clean, dry, labeled test tubes or small vials.

-

To each tube, add a selected solvent dropwise, starting with 0.5 mL.[8]

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds after each addition.

-

Visually inspect the solution against a dark background for any undissolved solid.

-

If the solid dissolves completely, add another 0.5 mL of solvent and repeat the agitation and observation. Continue until a total of 3 mL has been added.

-

Record observations using descriptive terms as outlined in the table below.

Table 1: Template for Qualitative Solubility Data

| Solvent | Polarity Index | Observations (e.g., Dissolves, Partially Dissolves, Insoluble) | Solubility Class |

| Water | 10.2 | ||

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Isopropanol | 3.9 | ||

| Acetone | 5.1 | ||

| Dichloromethane | 3.1 | ||

| Tetrahydrofuran (THF) | 4.0 | ||

| Ethyl Acetate | 4.4 | ||

| Toluene | 2.4 | ||

| Hexane | 0.1 | ||

| 5% HCl (aq) | N/A | ||

| 5% NaOH (aq) | N/A |

Protocols for Quantitative Solubility Determination

For solvents identified as promising in the qualitative screen, a quantitative method is necessary to determine the precise solubility. The gravimetric method is a straightforward and reliable technique.[12][13] For higher accuracy, especially with sparingly soluble systems, an HPLC-based method is recommended.[14][15]

This method determines solubility by measuring the mass of solute dissolved in a saturated solution.[16]

Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent). An excess is confirmed by the presence of undissolved solid.[12]

-

Place the vial on a shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[16]

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Accurately transfer a known volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, dry evaporating dish. Record the combined weight.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the evaporating dish containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]

-

-

Calculation:

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL) = (Weight of solute in g / Volume of filtrate in mL) * 100

-

This method is highly sensitive and ideal for determining the solubility of sparingly soluble compounds or for high-throughput screening.[17]

Workflow Diagram:

Caption: HPLC-based solubility determination workflow.

Step-by-Step Protocol:

-

Prepare Saturated Solution: Follow step 1 from the gravimetric method.

-

Prepare Sample for Analysis:

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter.

-

Accurately dilute a small volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Prepare Calibration Standards:

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., reversed-phase C18 column, mobile phase of acetonitrile/water with a UV detector).

-

Inject the calibration standards and the diluted sample.

-

Record the peak area for each injection.

-

-

Calculation:

-

Plot the peak area of the standards versus their known concentrations to create a calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.[14]

-

Solubility = (Calculated concentration of diluted sample) x (Dilution factor)

-

Data Presentation

Quantitative results should be compiled into a clear, comprehensive table to allow for easy comparison and analysis.

Table 2: Template for Quantitative Solubility Data at 25 °C

| Solvent | Method Used | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Methanol | Gravimetric/HPLC | |||

| Ethanol | Gravimetric/HPLC | |||

| Dichloromethane | Gravimetric/HPLC | |||

| ...other solvents |

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in synthetic and process chemistry. The absence of this data in the public domain presents a significant hurdle for researchers. By following the structured experimental approach detailed in this guide—from theoretical prediction and qualitative screening to rigorous quantitative determination—scientists can generate a reliable and comprehensive solubility profile for this important chiral compound. This will not only save time and resources but also contribute to the development of more efficient, robust, and scalable chemical processes.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. vapourtec.com [vapourtec.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. onyxipca.com [onyxipca.com]

- 5. chem.ws [chem.ws]

- 6. capotchem.cn [capotchem.cn]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]